5-Hydroxy-2-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

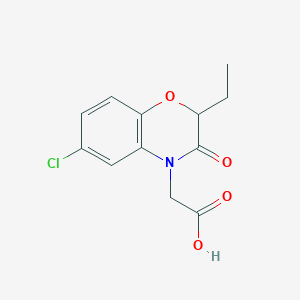

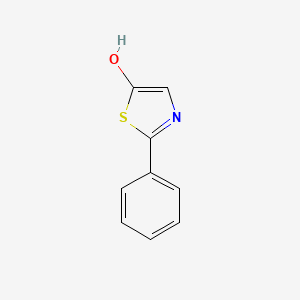

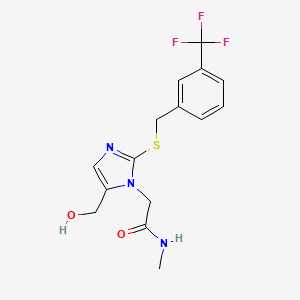

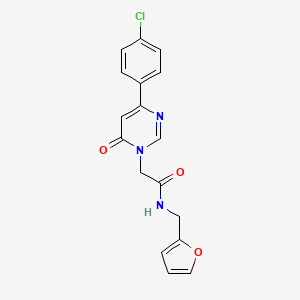

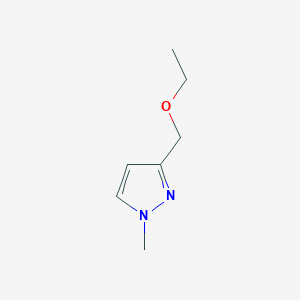

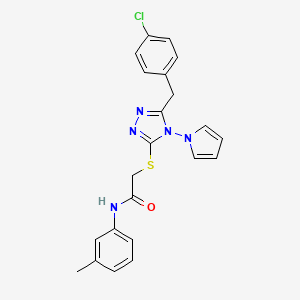

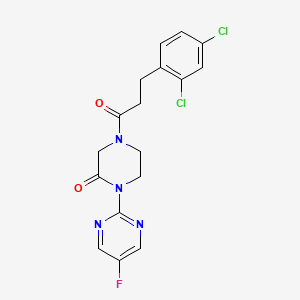

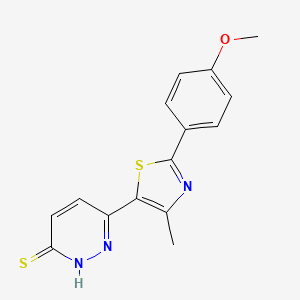

5-Hydroxy-2-phenylthiazole is a heterocyclic compound with the chemical formula C9H7NOS . It belongs to the thiazole group of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of 2-phenylthiazole derivatives has been reported in the literature . For instance, one study reported the synthesis of 2-phenylthiazole derivatives using hydrogenation catalysts . Another study reported the synthesis of 2-phenylthiazole derivatives from o-aminophenol and m-phenylenediamine .Molecular Structure Analysis

The molecular structure of 2-phenylthiazole derivatives has been confirmed by various spectroscopic techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions involving 2-phenylthiazole derivatives are complex and can involve various processes . For instance, one study reported the reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF, leading to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenylthiazole derivatives can vary depending on the specific derivative and its synthesis method . For instance, one study reported that 2-Hydroxy-5-phenylthiazole has a molecular weight of 177.23 .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 5-Hydroxy-2-phenylthiazole, have been found to have antimicrobial properties . They can be used in the development of new antimicrobial agents, which could be beneficial in treating various bacterial and fungal infections .

Antiretroviral Applications

Thiazole derivatives have also been used in the development of antiretroviral drugs . For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Applications

Thiazole derivatives have shown potential as antifungal agents . For example, Abafungin is a thiazole derivative that has been used as an antifungal drug .

Anticancer Applications

Thiazole derivatives have been studied for their potential anticancer properties . Tiazofurin, a thiazole derivative, has been used in cancer treatment .

Anti-inflammatory Applications

Thiazole derivatives have demonstrated anti-inflammatory properties . Meloxicam, an anti-inflammatory drug, contains a thiazole moiety .

Anti-Alzheimer Applications

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They may help in the development of new drugs for treating this neurodegenerative disorder .

Antihypertensive Applications

Thiazole derivatives have been studied for their potential antihypertensive properties . They could be used in the development of new drugs for treating high blood pressure .

Antioxidant Applications

Thiazole derivatives have demonstrated antioxidant properties . They can help in neutralizing harmful free radicals in the body, which could be beneficial in preventing various health conditions .

Safety and Hazards

The safety and hazards associated with 2-phenylthiazole derivatives can vary depending on the specific derivative and its intended use . For instance, one safety data sheet for a related compound, 4-Phenylurazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 2-phenylthiazole derivatives are promising. For instance, one study reported the synthesis of new potential Sortase A inhibitors, which contain the 2-phenylthiazole moiety, and suggested that these compounds could be used as add-on therapies together with known antibacterial agents to combat multidrug-resistance enterococcal infections .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and function.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity . The specific interactions these compounds have with their targets can lead to a variety of changes, such as the inhibition of certain enzymes or the activation of specific receptors.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been shown to have antiviral activity, which could involve the inhibition of viral replication pathways . Other thiazole derivatives have been shown to have anticancer activity, which could involve the disruption of cell division pathways .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can depend on a variety of factors, including their chemical structure and the route of administration. Some general characteristics of thiazole compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

Result of Action

The result of the action of thiazole derivatives can vary widely depending on their specific targets and modes of action. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity, which could result in the reduction of pain and inflammation .

Action Environment

The action environment of thiazole derivatives can be influenced by a variety of factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

properties

IUPAC Name |

2-phenyl-1,3-thiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEWIUCHJAKFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)

![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)

![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)